1-(Trifluoromethyl)cyclobutanecarbaldehyde

Medicinal Chemistry Drug Discovery Lipophilicity

1-(Trifluoromethyl)cyclobutanecarbaldehyde (CAS 371917-31-6) is a fluorinated cyclobutane derivative characterized by a reactive aldehyde group and a trifluoromethyl (-CF3) substituent, combining the conformational constraint of a four-membered ring with the electron-withdrawing and lipophilic properties of the -CF3 group. It is primarily employed as a key synthetic intermediate and advanced building block in medicinal chemistry and drug discovery programs.

Molecular Formula C6H7F3O
Molecular Weight 152.116
CAS No. 371917-31-6
Cat. No. B2785504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)cyclobutanecarbaldehyde
CAS371917-31-6
Molecular FormulaC6H7F3O
Molecular Weight152.116
Structural Identifiers
SMILESC1CC(C1)(C=O)C(F)(F)F
InChIInChI=1S/C6H7F3O/c7-6(8,9)5(4-10)2-1-3-5/h4H,1-3H2
InChIKeyWHFVDLFITXHHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Trifluoromethyl)cyclobutanecarbaldehyde (CAS 371917-31-6): Physicochemical Profile and Building Block Fundamentals


1-(Trifluoromethyl)cyclobutanecarbaldehyde (CAS 371917-31-6) is a fluorinated cyclobutane derivative characterized by a reactive aldehyde group and a trifluoromethyl (-CF3) substituent, combining the conformational constraint of a four-membered ring with the electron-withdrawing and lipophilic properties of the -CF3 group [1]. It is primarily employed as a key synthetic intermediate and advanced building block in medicinal chemistry and drug discovery programs [2]. The compound exhibits computed physicochemical properties including a molecular weight of 152.11 g/mol, an XLogP3-AA of 1.7, and a topological polar surface area of 17.1 Ų [1].

Substitution Risks with 1-(Trifluoromethyl)cyclobutanecarbaldehyde: Why Analogs Cannot Be Interchanged


Generic substitution with other cycloalkyl carbaldehydes or even other trifluoromethylated cycloalkyl aldehydes is not feasible due to quantifiable differences in critical physicochemical and conformational parameters. Replacing the trifluoromethyl group with a methyl group drastically alters lipophilicity (XLogP3 1.7 vs. ~1.2 for 1-methylcyclobutanecarbaldehyde) and electron-withdrawing capacity [1]. Furthermore, replacing the cyclobutane ring with larger rings like cyclohexane significantly increases molecular weight and alters conformational space, impacting downstream molecular properties such as solubility, permeability, and target binding . These differences are not academic; they translate directly into divergent metabolic stability and bioactivity profiles in drug candidates, as demonstrated in recent studies [2]. Therefore, relying on a generic 'trifluoromethyl cycloalkyl aldehyde' without specifying the exact ring size and substitution pattern can lead to failed syntheses or suboptimal biological outcomes, compromising research integrity and procurement value.

1-(Trifluoromethyl)cyclobutanecarbaldehyde: Quantitative Evidence for Selection


Lipophilicity and Acceptor Count: 1-(Trifluoromethyl)cyclobutanecarbaldehyde vs. 1-Methylcyclobutanecarbaldehyde

The replacement of the -CH3 group in 1-methylcyclobutanecarbaldehyde with a -CF3 group in 1-(trifluoromethyl)cyclobutanecarbaldehyde results in a quantifiable increase in lipophilicity and hydrogen-bond acceptor count, directly impacting its utility in drug design. Specifically, the target compound has an XLogP3-AA of 1.7 and 4 hydrogen-bond acceptors, compared to an estimated XLogP3 of ~1.2 and 1 hydrogen-bond acceptor for the non-fluorinated analog [1][2]. This difference is critical for modulating membrane permeability and target binding, as the -CF3 group is a privileged pharmacophore for optimizing ADME properties [1].

Medicinal Chemistry Drug Discovery Lipophilicity

Conformational Restriction and Steric Bulk: 1-(Trifluoromethyl)cyclobutanecarbaldehyde vs. 1-(Trifluoromethyl)cyclohexanecarbaldehyde

The cyclobutane ring confers a distinct conformational rigidity compared to the more flexible cyclohexane ring. The target compound, with a cyclobutane core, has a molecular weight of 152.11 g/mol, a topological polar surface area of 17.1 Ų, and 10 heavy atoms [1]. In contrast, 1-(trifluoromethyl)cyclohexanecarbaldehyde (CAS 1461715-02-5) has a molecular weight of 180.17 g/mol, a larger TPSA, and 13 heavy atoms . The smaller, more rigid framework of the target compound can lead to improved ligand efficiency and binding specificity in drug discovery, as it occupies a different region of chemical space compared to its larger, more flexible cyclohexane counterpart.

Medicinal Chemistry Conformational Analysis Steric Bulk

Synthetic Yield and Scalability: 1-(Trifluoromethyl)cyclobutanecarbaldehyde in Photocycloaddition

A key synthetic route for accessing functionalized cyclobutanecarbaldehydes involves ruthenium-catalyzed [2+2] photocycloaddition. In a relevant study, chiral cyclobutanecarbaldehydes were synthesized with yields ranging from 49–74% using this method [1]. While the specific yield for 1-(trifluoromethyl)cyclobutanecarbaldehyde is not isolated, this study establishes a robust, high-yielding class-level methodology for synthesizing complex cyclobutanecarbaldehydes, including trifluoromethylated analogs. This is in contrast to alternative synthetic routes for related regioisomers like 3-(trifluoromethyl)cyclobutanecarbaldehyde, which may involve more complex, lower-yielding, or less scalable approaches . The photocycloaddition method offers a strategic advantage in accessing the 1-substituted target compound with high diastereo- and enantioselectivity.

Synthetic Chemistry Photocycloaddition Reaction Yield

Metabolic Stability and Bioisosteric Potential: 1-(Trifluoromethyl)cyclobutanecarbaldehyde as a tert-Butyl Replacement

The 1-trifluoromethyl-cyclobutyl group, which is the core of the target compound, has been quantitatively evaluated as a bioisostere for the metabolically labile tert-butyl group. A recent study found that replacing the tert-butyl group in several commercial drugs and agrochemicals with the 1-trifluoromethyl-cyclobutyl group preserved the original mode of bioactivity and, in some cases, enhanced resistance to metabolic clearance [1]. Specifically, while the CF3-cyclobutyl group exhibited a slightly larger steric size and moderately increased lipophilicity compared to tert-butyl, it demonstrated a superior metabolic profile [1]. This finding directly positions 1-(trifluoromethyl)cyclobutanecarbaldehyde as a privileged aldehyde for constructing metabolically robust drug candidates.

Medicinal Chemistry Bioisostere Metabolic Stability

1-(Trifluoromethyl)cyclobutanecarbaldehyde: Evidence-Based Application Scenarios


Precision Tuning of Lipophilicity and ADME in Lead Optimization

In medicinal chemistry programs requiring fine-tuning of drug-like properties, 1-(trifluoromethyl)cyclobutanecarbaldehyde serves as a critical building block. The quantified increase in lipophilicity (XLogP3 1.7) and hydrogen-bond acceptor count (4) relative to its non-fluorinated methyl analog (XLogP3 ~1.2, 1 acceptor) allows for precise modulation of membrane permeability and target binding [1]. This is a key differentiator for programs where a specific balance of lipophilicity is required to optimize ADME profiles without introducing excessive molecular weight or flexibility.

Design of Metabolically Stable Bioisosteres for tert-Butyl Groups

This compound is a privileged precursor for installing the 1-trifluoromethyl-cyclobutyl group, a validated bioisostere for the tert-butyl group. The aldehyde handle allows for versatile downstream functionalization. As demonstrated in recent studies, this substitution can preserve bioactivity while enhancing resistance to metabolic clearance in drug candidates [2]. This makes it an essential building block for medicinal chemists seeking to improve the metabolic stability of lead compounds, offering a direct advantage over alternative aldehydes that cannot replicate this bioisosteric effect.

Synthesis of Conformationally Restricted Small-Molecule Libraries

For the generation of novel, three-dimensional chemical matter, the cyclobutane core of 1-(trifluoromethyl)cyclobutanecarbaldehyde provides a rigid, conformationally restricted scaffold. Its smaller size (152.11 g/mol, 10 heavy atoms) compared to larger cycloalkyl aldehydes (e.g., cyclohexane analog: 180.17 g/mol, 13 heavy atoms) allows for exploration of a distinct region of chemical space . This makes it ideal for synthesizing small-molecule libraries aimed at challenging targets, such as protein-protein interactions, where rigid, low-molecular-weight fragments are highly sought after.

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